molecular formula C5H2I2N2S B1630182 5,7-Diiodoimidazo[5,1-B]thiazole CAS No. 208722-50-3

5,7-Diiodoimidazo[5,1-B]thiazole

Cat. No.: B1630182
CAS No.: 208722-50-3
M. Wt: 375.96 g/mol
InChI Key: UCCJIFDYNVNNHW-UHFFFAOYSA-N
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Description

5,7-Diiodoimidazo[5,1-B]thiazole is a chemical compound with the molecular formula C5H2I2N2S . It has an average mass of 375.957 Da and a Monoisotopic mass of 375.802795 Da .


Synthesis Analysis

Imidazo[2,1-b]thiazole-based chalcones were synthesized by Claisen Schmidt condensation under basic conditions . In this process, imidazothiazole-carbaldehyde derivatives and substituted acetophenone were dissolved in ethanol in the presence of aqueous KOH .


Molecular Structure Analysis

Thiazole, a core structural motif in this compound, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Drugs containing thiazole and aminothiazole groups are known to generate reactive metabolites (RMs) catalyzed by cytochrome P450s (CYPs) . These RMs can covalently modify essential cellular macromolecules and lead to toxicity and induce idiosyncratic adverse drug reactions .


Physical and Chemical Properties Analysis

Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Angiotensin II Receptor Antagonistic Activities

The synthesis of benzimidazole derivatives bearing acidic heterocycles, including thiazole rings, demonstrates significant in vitro and in vivo angiotensin II receptor antagonistic activities. These compounds, prepared from key intermediates, showed a high affinity for the AT1 receptor and effectively inhibited the angiotensin II-induced pressor response. This highlights their potential in treating conditions related to the renin-angiotensin system (Kohara et al., 1996).

Antioxidant, Anti-inflammatory, and Analgesic Activities

Azolopyrimidoquinolines and pyrimidoquinazolines derivatives, including those with thiazole structures, have been synthesized and evaluated for their antioxidant, anti-inflammatory, and analgesic properties. These compounds have shown significant inhibitory activities against oxidative stress and inflammation, providing insights into their potential as therapeutic agents for various inflammatory and pain-related conditions (El-Gazzar et al., 2009).

Antimicrobial and Antitumor Activities

Benzimidazole derivatives incorporating thiazole rings have been synthesized and evaluated for their antimicrobial and antitumor activities. These compounds demonstrated noticeable efficacy against pathogenic bacteria and exhibited cytotoxic effects against human liver cancer cell lines, suggesting their potential in developing new antimicrobial and anticancer drugs (Khalifa et al., 2018).

Vascular Disrupting Agents

Thiabendazole, a benzimidazole derivative, has been identified as a potent vascular disrupting agent, inhibiting angiogenesis by targeting specific β-tubulin isotypes in endothelial cells. This discovery opens avenues for the clinical application of thiabendazole and related benzimidazole compounds in treating diseases characterized by pathological angiogenesis, such as cancer (Garge et al., 2021).

Immunoregulatory Anti-inflammatory Agents

Research on substituted 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles has revealed their potential as immunoregulatory anti-inflammatory agents. These compounds were evaluated in models of inflammation and immunoregulation, indicating their usefulness in managing conditions that involve the immune system and inflammation (Bender et al., 1985).

Mechanism of Action

While specific information on the mechanism of action for 5,7-Diiodoimidazo[5,1-B]thiazole was not found, it’s worth noting that thiazoles are found in many biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Safety and Hazards

While specific safety data for 5,7-Diiodoimidazo[5,1-B]thiazole was not found, it’s important to handle all chemical substances with care and take necessary precautions. Always refer to the Safety Data Sheet (SDS) for detailed information .

Properties

IUPAC Name

5,7-diiodoimidazo[5,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2I2N2S/c6-3-4-9(1-2-10-4)5(7)8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCJIFDYNVNNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C(N=C(N21)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2I2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627149
Record name 5,7-Diiodoimidazo[5,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208722-50-3
Record name 5,7-Diiodoimidazo[5,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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